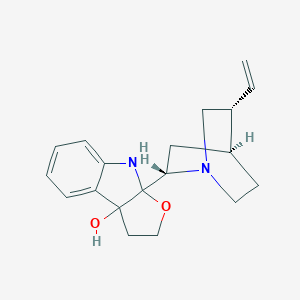

Quinamine

Description

Structure

3D Structure

Properties

CAS No. |

464-85-7 |

|---|---|

Molecular Formula |

C19H24N2O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1 |

InChI Key |

ALNKTVLUDWIWIH-HLQCWHFUSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Appearance |

Powder |

Other CAS No. |

464-85-7 |

Synonyms |

quinamine |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Breakthrough: A Technical Guide to the Discovery and Isolation of Quinine

For centuries, the bark of the Cinchona tree, a plant native to the Andean highlands of South America, held the key to combating malaria, a disease that ravaged populations worldwide. This guide provides an in-depth technical exploration of the pivotal moments in the history of quinine, from the early use of Cinchona bark to the groundbreaking isolation of its active principle and its eventual chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols that defined an era of medicinal chemistry and presents the quantitative data that underpinned this scientific revolution.

From Indigenous Remedy to European Pharmacopoeia: The Era of Cinchona Bark

The journey of quinine begins with the indigenous peoples of Peru, who recognized the fever-reducing properties of the Cinchona bark.[1] While the exact timeline of its first use is not precisely documented, by the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy and introduced it to Europe.[1] Known as "Jesuit's bark" or "Peruvian bark," it quickly became a valuable commodity in the fight against malaria.

The administration of Cinchona bark was initially crude, involving drying, grinding the bark into a powder, and mixing it with liquids like wine.[2] The effectiveness of this remedy, however, varied significantly due to the differing concentrations of active compounds in the bark of various Cinchona species. This variability spurred the scientific quest to isolate the pure active ingredient.

The Dawn of Alkaloid Chemistry: Pelletier and Caventou's Isolation of Quinine (1820)

The early 19th century marked a turning point in medicinal chemistry with the advent of techniques to isolate active compounds from plants. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the alkaloid responsible for the therapeutic effects of Cinchona bark.[3][4] They named this bitter, white crystalline substance "quinine," derived from the Quechua word for the Cinchona tree, "quina-quina."

Experimental Protocol for the Isolation of Quinine

Pelletier and Caventou's groundbreaking work was detailed in the "Annales de Chimie et de Physique." Their method, a classic example of acid-base extraction, laid the foundation for the isolation of numerous other alkaloids.

Materials:

-

Cinchona bark (specifically "grey" and "yellow" varieties were noted for higher efficacy)

-

Dilute sulfuric acid

-

Lime (calcium hydroxide)

-

Alcohol (likely ethanol)

-

Animal charcoal (for decolorization)

Methodology:

-

Extraction: The powdered Cinchona bark was repeatedly treated with a warm, dilute solution of sulfuric acid. This acidic solution protonated the alkaloidal amines, rendering them soluble in water as sulfate salts.

-

Precipitation: The acidic extract was then treated with an excess of lime (calcium hydroxide). This step neutralized the sulfuric acid and deprotonated the quinine, causing it to precipitate out of the solution as a crude, insoluble solid.

-

Purification: The precipitate was collected and washed. It was then redissolved in alcohol to separate it from insoluble calcium sulfate and other impurities.

-

Crystallization: The alcoholic solution was evaporated, yielding a crude, resinous material. This was further purified by repeated dissolution in dilute acid and precipitation with a base.

-

Decolorization and Final Crystallization: The purified quinine was dissolved in alcohol and treated with animal charcoal to remove residual color. Slow evaporation of the solvent then yielded white, crystalline quinine.

The Challenge of Synthesis: Woodward and Doering's Landmark Achievement (1944)

For over a century after its isolation, the complex chemical structure of quinine presented a formidable challenge to synthetic chemists. During World War II, with natural sources of quinine from Java under Japanese control, the need for a synthetic alternative became a strategic imperative. In 1944, Robert B. Woodward and William von E. Doering announced the first total synthesis of quinine, a monumental achievement in organic chemistry.

Their 17-step synthesis, starting from 7-hydroxyisoquinoline, was a testament to the burgeoning power of synthetic organic chemistry. While the overall yield was low and the process not commercially viable at the time, it was a landmark scientific success.

Overview of the Woodward-Doering Quinine Synthesis

The synthesis can be broadly divided into the construction of the quinuclidine ring system and its subsequent connection to the quinoline moiety. The following is a simplified overview of the key stages. A detailed, step-by-step protocol with specific reagents and conditions is a complex undertaking that is beyond the scope of this guide but can be found in their original publications in the Journal of the American Chemical Society.

Quantitative Data on Quinine Content and Yields

The concentration of quinine in Cinchona bark varies significantly between species and even within the same species depending on geographical location and environmental factors. Historical and modern analytical techniques have provided valuable data for the selection of high-yielding varieties for cultivation and extraction.

| Cinchona Species | Typical Quinine Content (% of total alkaloids in bark) | Reference |

| Cinchona calisaya | ~80% | |

| Cinchona ledgeriana | High | |

| Cinchona officinalis | High | |

| Cinchona pubescens | Variable | |

| Cinchona succirubra | Lower |

Table 1: Quinine Content in Various Cinchona Species.

The yield of quinine from historical extraction methods is not well-documented with precise figures. However, modern extraction techniques have been optimized for efficiency.

| Extraction Method | Quinine Yield (mg/g of bark) | Reference |

| Microwave-Assisted Extraction (MAE) | 3.93 ± 0.11 | |

| Ultrasound-Assisted Extraction (UAE) | 2.81 ± 0.04 |

Table 2: Comparison of Modern Quinine Extraction Yields from Cinchona officinalis.

The overall yield of the Woodward-Doering synthesis was very low by modern standards, estimated to be in the range of a few percent. The complexity and number of steps made it an impractical method for large-scale production.

Conclusion: A Legacy of Scientific Innovation

The history of quinine's discovery and isolation is a compelling narrative of scientific progress, driven by the urgent need to combat a devastating disease. From the traditional knowledge of indigenous peoples to the pioneering laboratory work of Pelletier and Caventou and the synthetic brilliance of Woodward and Doering, the story of quinine is a cornerstone of medicinal chemistry. The experimental protocols and quantitative data from these historical milestones continue to inform and inspire modern drug discovery and development. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and the scientists who unveiled its secrets.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 4. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and complex stereochemistry of quinine, a historically significant alkaloid renowned for its antimalarial properties.[1][2][3] Sourced from the bark of the Cinchona tree, its intricate molecular architecture has been a subject of extensive study, culminating in its total synthesis and the development of numerous derivatives.[1][4]

Chemical Structure

Quinine is a member of the cinchona alkaloids class, characterized by a quinoline ring linked to a quinuclidine (1-azabicyclo[2.2.2]octane) moiety.

IUPAC Nomenclature and Molecular Formula

-

IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

-

Molecular Formula: C₂₀H₂₄N₂O₂

-

CAS Registry Number: 130-95-0

Core Structural Features

The quinine molecule is composed of two primary heterocyclic systems connected by a hydroxymethyl bridge:

-

Aromatic Quinoline System: This portion of the molecule contains a methoxy group at the 6-position.

-

Bicyclic Quinuclidine System: This is a rigid bicyclic amine structure that features a vinyl group substituent.

-

Hydroxymethyl Bridge: This linker connects the quinoline ring at its 4-position to the quinuclidine ring at its 2-position. The hydroxyl group on this bridge is crucial for its biological activity.

Stereochemistry

The biological activity of quinine is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses five stereogenic centers, though due to the rigid bicyclic nature of the quinuclidine ring, the configurations of the bridgehead N1 and C4 atoms are interdependent. This results in four independent stereocenters that give rise to 2⁴ = 16 possible stereoisomers.

Absolute Configuration

Natural (-)-quinine has the following absolute configuration at its four key stereocenters: (3R, 4S, 8S, 9R) .

Diastereomers: Quinine and Quinidine

Quinine has a well-known diastereomer, quinidine, which is also found naturally. While they share the same molecular formula and connectivity, they differ in the spatial arrangement at two stereocenters, C8 and C9. This seemingly minor difference results in distinct pharmacological properties, with quinidine being used as an antiarrhythmic agent.

-

Quinine Configuration: (8S, 9R)

-

Quinidine Configuration: (8R, 9S)

This relationship, where they are almost mirror images at the critical β-hydroxyamine functionality but identical elsewhere, leads to them being termed "quasi-enantiomers".

Quantitative and Physicochemical Data

The following table summarizes key properties of quinine.

| Property | Value | Reference |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

| Molecular Formula | C₂₀H₂₄N₂O₂ | |

| Molecular Weight | 324.42 g/mol | |

| CAS Number | 130-95-0 | |

| Appearance | White crystalline powder | |

| Taste | Very bitter |

The stereochemical configurations of quinine and its principal diastereomer, quinidine, are detailed below.

| Compound | C3 Configuration | C4 Configuration | C8 Configuration | C9 Configuration |

| Quinine | R | S | S | R |

| Quinidine | R | S | R | S |

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of quinine have been established and confirmed through a combination of classical degradation studies and modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the structure of organic molecules like quinine. A suite of experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and establish connectivity.

-

Methodology:

-

¹H NMR: Provides information on the chemical environment of hydrogen atoms and their coupling relationships.

-

¹³C NMR: Identifies the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).

-

2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of atoms, which is vital for confirming stereochemistry.

-

-

Sample Preparation: A typical protocol involves dissolving a few milligrams of the quinine sample in a deuterated solvent (e.g., CDCl₃ or benzene-d₆) and analyzing it in a high-field NMR spectrometer.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

-

Methodology:

-

Crystal Growth: High-quality single crystals of quinine (or a salt thereof) are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to yield precise bond lengths, bond angles, and the absolute stereochemistry.

-

Visualizations

The following diagrams illustrate the key structural and stereochemical aspects of quinine.

Caption: Chemical structure of quinine with key functional groups highlighted.

Caption: Relationship between Quinine and its diastereomer, Quinidine.

References

The Natural Wellspring of Quinine: A Technical Guide to the Cinchona Tree

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Quinine, a cornerstone in the history of pharmacology and a vital tool in the fight against malaria, is a naturally occurring alkaloid with a rich history of medicinal use. This technical guide delves into the core of its natural origins, providing a detailed exploration of its biosynthesis, quantitative analysis in its source, and the methodologies for its extraction and purification. The primary natural source of this critical compound is the bark of trees belonging to the genus Cinchona.[1][2] Native to the Andean forests of South America, these trees, often referred to as "fever trees," have been the focus of extensive botanical and chemical investigation for centuries.[1][3]

The Biosynthesis of Quinine: A Molecular Journey

The biosynthesis of quinine within the Cinchona tree is a complex process, beginning with the convergence of the shikimate and terpenoid pathways to form the central precursor, strictosidine. This monoterpene indole alkaloid serves as a crucial intermediate in the formation of a wide array of bioactive compounds in plants.

The pathway to quinine involves a series of enzymatic transformations. While the complete biosynthetic route is still under active investigation, key enzymatic steps have been elucidated. In the early stages, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) act on the strictosidine aglycone to produce the intermediate dihydrocorynantheal.[4] Subsequent steps involve a series of cyclizations, hydroxylations, and rearrangements. A critical late-stage step is the O-methylation of 6'-hydroxycinchoninone, a reaction catalyzed by a specific O-methyltransferase, which points to the final sequence of events leading to quinine.

Quantitative Analysis of Quinine in Cinchona Species

The concentration of quinine and other related alkaloids varies significantly among different Cinchona species and even within individual trees based on factors such as age, geographical location, and environmental conditions. The bark is the primary site of alkaloid accumulation. Cinchona ledgeriana is renowned for its high quinine content, often making it the species of choice for commercial cultivation.

| Cinchona Species | Common Name | Typical Quinine Content in Bark (% dry weight) | Total Alkaloid Content in Bark (% dry weight) |

| Cinchona ledgeriana | Ledger's Bark | 5.0 - 14.0% | Up to 14% |

| Cinchona succirubra (C. pubescens) | Red Bark | 1.0 - 3.0% | 5.0 - 7.0% |

| Cinchona calisaya | Yellow Bark | 3.0 - 4.0% | 4.0 - 7.0% |

| Cinchona officinalis | Crown Bark, Loxa Bark | 0.5 - 2.0% | Varies |

Experimental Protocols: Extraction and Purification of Quinine

The extraction and purification of quinine from Cinchona bark is a well-established process in natural product chemistry. A common laboratory-scale protocol involves an initial acid-base extraction to isolate the alkaloids from the crude plant material, followed by purification steps.

Protocol: Acid-Base Extraction and Crystallization of Quinine

1. Preparation of Bark Material:

-

Dry the Cinchona bark at 60°C to a constant weight.

-

Grind the dried bark into a fine powder to increase the surface area for extraction.

2. Alkalinization and Initial Extraction:

-

Moisten 100g of the powdered bark with a 10% sodium hydroxide solution until the mixture is distinctly alkaline. This converts the alkaloid salts into their free base form.

-

Pack the alkalinized bark into a Soxhlet extractor.

-

Extract the material for 6-8 hours using toluene as the solvent. The free base alkaloids are soluble in toluene.

3. Acidic Extraction:

-

Cool the toluene extract and transfer it to a separatory funnel.

-

Extract the toluene solution three times with 100 mL portions of 5% sulfuric acid. The alkaloids will react with the acid to form water-soluble sulfate salts, which will move into the aqueous layer.

-

Combine the acidic aqueous extracts.

4. Precipitation and Isolation of Crude Quinine Sulfate:

-

Carefully neutralize the combined acidic extract with a 10% sodium hydroxide solution.

-

As the pH approaches neutrality, the less soluble quinine sulfate will begin to precipitate out of the solution.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the crude quinine sulfate crystals by vacuum filtration.

5. Purification by Recrystallization:

-

Dissolve the crude quinine sulfate in a minimal amount of hot distilled water.

-

Add activated charcoal to the hot solution to decolorize it and adsorb impurities.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified quinine sulfate crystals by vacuum filtration and dry them in a desiccator.

While classic solvent-based methods are effective, modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer more rapid and environmentally friendly alternatives. For instance, an optimized MAE protocol using 65% ethanol at 130°C for 34 minutes has been shown to achieve high yields of quinine. Similarly, UAE with 61% ethanol at 25°C for 15 minutes provides a faster, albeit slightly lower, yield. These advanced methods represent a significant step forward in the efficient and sustainable production of this vital natural product.

References

- 1. Cinchona - Wikipedia [en.wikipedia.org]

- 2. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]

- 4. Early and Late Steps of Quinine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Malaria: A Technical Guide to the Diverse Biological Activities of Quinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a quinoline alkaloid originally isolated from the bark of the Cinchona tree, is historically renowned for its potent antimalarial properties. However, a growing body of scientific evidence reveals that quinine's pharmacological reach extends far beyond its parasiticidal activity. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinine, focusing on its anticancer, anti-inflammatory, cardiovascular, and sensory-modulating effects. By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of quinine's potential for therapeutic applications in a variety of non-malarial diseases.

Anticancer Activity

Quinine has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifaceted, with a key pathway involving the inhibition of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-Protein Kinase B (AKT) signaling cascade. By interfering with this pathway, quinine can suppress cell survival and proliferation.[1][2]

Quantitative Data: Anticancer Activity of Quinine

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| HeLa | Cervical Cancer | ~50-100 (estimated from dose-response curves) | [2] |

| A549 | Lung Adenocarcinoma | ~100-200 (estimated from dose-response curves) | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathway: TRAF6-AKT Inhibition by Quinine

The TRAF6-AKT signaling pathway is a critical regulator of cell survival and proliferation. TRAF6, an E3 ubiquitin ligase, activates AKT through a ubiquitination-dependent mechanism.[3] Quinine has been shown to interfere with this interaction, leading to the suppression of AKT activation and downstream signaling.

References

The Enduring Enigma: A Technical Guide to Quinine's Action Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, quinine, a bitter alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria, one of the most devastating infectious diseases in human history. Despite the advent of modern synthetic antimalarials, quinine remains a crucial therapeutic option, particularly for severe and drug-resistant Plasmodium falciparum infections. This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which quinine exerts its parasiticidal effects. We will delve into its primary target, the parasite's detoxification pathway for heme, as well as other potential mechanisms of action. This guide will also present quantitative data on quinine's efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Disruption of Heme Detoxification

The intraerythrocytic stage of the P. falciparum life cycle is characterized by the extensive degradation of host hemoglobin within the parasite's acidic digestive vacuole. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging oxidative effects of this heme, the parasite has evolved a unique detoxification process: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as malaria pigment.[1][2][3]

Quinine's primary mechanism of action is the potent inhibition of this hemozoin formation.[2][4] As a weak base, quinine accumulates to high concentrations in the acidic environment of the parasite's digestive vacuole. Here, it interferes with the crystallization of heme into hemozoin, leading to a buildup of toxic free heme within the parasite. The accumulation of this free heme is highly cytotoxic, causing oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.

Several models have been proposed to explain the precise molecular interactions through which quinine inhibits hemozoin formation:

-

Capping of Hemozoin Crystals: Quinine is thought to bind to the growing faces of the hemozoin crystal, effectively "capping" them and preventing the addition of further heme monomers.

-

Complexation with Heme: Quinine can form a complex with free heme, and this complex may be incapable of being incorporated into the growing hemozoin polymer. Furthermore, this quinine-heme complex itself may be toxic to the parasite.

-

Inhibition of Heme Polymerase: While a specific "heme polymerase" enzyme has not been definitively isolated, it is believed that a catalytic activity, possibly lipid- or protein-mediated, facilitates hemozoin formation. Quinine may directly inhibit this catalytic process.

It is important to note that while quinine is a potent inhibitor of hemozoin formation, some studies suggest its activity in this regard may be less pronounced than that of other quinoline antimalarials like chloroquine, hinting at the involvement of other mechanisms in its overall parasiticidal effect.

Secondary and Contributing Mechanisms of Action

While the disruption of heme detoxification is considered the principal mechanism, other cellular processes in P. falciparum are also affected by quinine:

-

Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids and proteins in the parasite, although the exact mechanisms are not fully elucidated.

-

Interference with Glycolysis: Quinine has also been reported to inhibit glycolysis in P. falciparum.

-

Targeting Purine Nucleoside Phosphorylase: More recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a potential target of quinine. Parasites are auxotrophic for purines and rely on salvaging them from the host. By inhibiting PfPNP, quinine could disrupt the parasite's ability to acquire essential purines for DNA and RNA synthesis.

The Role of Transporters in Quinine Efficacy and Resistance

The accumulation of quinine in the digestive vacuole is a critical factor for its activity. Consequently, parasite membrane transporters that influence drug concentration at the target site play a significant role in both quinine's efficacy and the development of resistance.

-

P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance. These mutations alter the PfCRT protein, which is located on the digestive vacuole membrane, enabling it to efflux chloroquine from its site of action. While quinine is not a primary substrate for efflux by most PfCRT variants, certain mutations in PfCRT can influence the parasite's susceptibility to quinine. Interestingly, some compounds, like quinine dimers, have been shown to be potent inhibitors of the mutated PfCRT, highlighting a potential strategy to overcome resistance.

-

P. falciparum Multidrug Resistance Protein 1 (PfMDR1): The pfmdr1 gene encodes a P-glycoprotein homolog located on the digestive vacuole membrane. While amplification of pfmdr1 has been linked to mefloquine resistance, its role in quinine resistance is more complex and appears to be strain-dependent.

-

P. falciparum Na+/H+ Exchanger (PfNHE): Polymorphisms in the pfnhe-1 gene have been associated with altered quinine susceptibility in some studies, though the precise mechanism remains under investigation.

Quantitative Data on Quinine Efficacy

The in vitro efficacy of quinine against P. falciparum is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%. IC50 values can vary depending on the parasite strain and the assay methodology used.

| Parameter | Drug-Sensitive Strains | Drug-Resistant Strains | Reference |

| Quinine IC50 (nM) | |||

| 115 (Median) | |||

| 354 (Geometric Mean) | |||

| 75.1 (Median, Chloroquine-resistant) | |||

| 275 ± 12.5 (K1, Chloroquine-resistant) |

Note: The distinction between "sensitive" and "resistant" in the context of quinine can be complex and is not as clearly defined by a single genetic marker as it is for chloroquine. The values presented here are illustrative and sourced from studies investigating various parasite isolates.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

Several methods are commonly employed to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.

a) WHO Microtest (Schizont Maturation Assay):

This classic method relies on the microscopic assessment of parasite maturation.

-

Prepare serial dilutions of quinine in a 96-well microtiter plate.

-

Add P. falciparum-infected red blood cells (ring-stage parasites) to each well.

-

Incubate the plate for 24-30 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

After incubation, prepare thick blood smears from each well.

-

Stain the smears with Giemsa and examine under a microscope.

-

Count the number of schizonts per 200-500 white blood cells.

-

The IC50 is determined by comparing the schizont count in drug-treated wells to that in drug-free control wells.

b) [3H]-Hypoxanthine Incorporation Assay:

This radioisotopic method measures the incorporation of a radiolabeled purine precursor into the parasite's nucleic acids.

-

Prepare serial dilutions of quinine in a 96-well plate.

-

Add synchronized, ring-stage infected erythrocytes to the wells.

-

Incubate for 24 hours at 37°C.

-

Add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

The IC50 is calculated from the dose-response curve of radioactivity versus drug concentration.

c) SYBR Green I-Based Fluorescence Assay:

This high-throughput method utilizes a fluorescent dye that intercalates with DNA.

-

Prepare serial dilutions of quinine in a 96-well black microtiter plate.

-

Add synchronized ring-stage parasites.

-

Incubate for 72 hours at 37°C.

-

Lyse the red blood cells and add SYBR Green I dye.

-

Measure fluorescence using a fluorescence plate reader.

-

The IC50 is determined from the fluorescence intensity, which is proportional to the amount of parasite DNA.

d) Parasite Lactate Dehydrogenase (pLDH) Assay:

This colorimetric assay measures the activity of a parasite-specific enzyme.

-

Perform the initial drug incubation with parasites as described for the other assays.

-

After incubation, lyse the cells to release the pLDH enzyme.

-

Add a substrate mixture containing lactate and a tetrazolium salt.

-

pLDH reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product using a spectrophotometer.

-

The IC50 is calculated from the absorbance values, which correlate with parasite viability.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic analogue of hemozoin.

-

Prepare a solution of hemin (the monomer of hemozoin) in a suitable solvent (e.g., dimethyl sulfoxide).

-

Add the hemin solution to an acetate buffer (pH 4.5-5.0) in a microplate.

-

Add serial dilutions of quinine to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for several hours to overnight to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Remove the supernatant containing unreacted heme.

-

Wash the pellet to remove any remaining soluble heme.

-

Quantify the amount of β-hematin formed. This can be done by:

-

Depolymerization and Spectrophotometry: Depolymerize the β-hematin back to monomeric heme using a basic solution and measure the absorbance.

-

Pyridine-based methods: React the heme with pyridine to form a colored complex and measure its absorbance.

-

-

The IC50 for hemozoin inhibition is determined by comparing the amount of β-hematin formed in the presence of quinine to that in the drug-free control.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes described, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Quinine's primary mechanism of action: Inhibition of hemozoin formation.

Caption: General workflow for in vitro parasite growth inhibition assays.

Caption: Experimental workflow for the cell-free hemozoin inhibition assay.

Conclusion

The mechanism of action of quinine against Plasmodium falciparum is a compelling example of a long-established drug whose intricate biological interactions are still being fully unraveled. While its primary role as an inhibitor of hemozoin biocrystallization is well-supported, the contributions of other potential targets and the complex interplay with parasite transporters underscore the multifactorial nature of its parasiticidal activity. A thorough understanding of these mechanisms is not only of academic interest but also crucial for optimizing the use of this vital antimalarial, managing the emergence of resistance, and informing the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the enduring enigma of quinine and its role in the global fight against malaria.

References

Unveiling the Luminescence of Quinine: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Quinine, a compound historically celebrated for its antimalarial properties, possesses a fascinating and robust fluorescence that has positioned it as a cornerstone standard in spectroscopic studies. This in-depth technical guide delves into the core photophysical characteristics of quinine, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of its fluorescence spectra, quantum yield, lifetime, and the influential roles of environmental factors such as pH and quenching agents. The experimental protocols and mechanistic pathways detailed herein serve as a critical resource for leveraging quinine's luminescent properties in analytical and biomedical applications.

Core Fluorescence Properties of Quinine

Quinine's fluorescence is characterized by distinct excitation and emission spectra, a high quantum yield in acidic environments, and a well-defined fluorescence lifetime. These properties, however, are not static and are exquisitely sensitive to the molecule's immediate chemical environment.

Spectral Characteristics

Quinine exhibits two primary excitation maxima, corresponding to the S0 → S1 and S0 → S2 electronic transitions. The longer wavelength absorption band is the one typically utilized for inducing fluorescence. Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before emitting a photon to return to the ground state (S0), resulting in a characteristic broad emission spectrum.

Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Quinine sulfate, when dissolved in a dilute sulfuric acid solution, is a widely recognized fluorescence quantum yield standard.[1][2] Its fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is also a critical parameter in time-resolved fluorescence studies.

Table 1: Quantitative Fluorescence Properties of Quinine Sulfate

| Property | Value | Conditions |

| Excitation Maxima (λex) | ~250 nm and ~350 nm | In 0.05 M H2SO4 |

| Emission Maximum (λem) | ~450 nm | In 0.05 M H2SO4 |

| Fluorescence Quantum Yield (Φf) | 0.55 | In 0.05 M H2SO4 |

| Fluorescence Lifetime (τf) | ~19 ns | In acidic aqueous solution |

Note: The exact spectral maxima and quantum yield can vary slightly depending on the solvent, temperature, and specific instrumentation used.[3][4][5]

Environmental Influences on Quinine Fluorescence

The fluorescence of quinine is not intrinsic to the molecule alone but is significantly modulated by its surroundings. Understanding these influences is paramount for its application as a fluorescent probe and standard.

The Critical Role of pH

The fluorescence intensity of quinine is profoundly dependent on the pH of the solution. This is attributed to the protonation states of the two nitrogen atoms in the quinine molecule. In strongly acidic solutions, both nitrogens are protonated (dication). As the pH increases, the quinoline nitrogen is deprotonated first, forming a monocation that is the most fluorescent species. Further increases in pH lead to the deprotonation of the second nitrogen, resulting in a neutral molecule with significantly diminished fluorescence.

The relationship between pH and fluorescence intensity underscores the importance of stringent pH control in any quantitative fluorescence measurement involving quinine. The monoprotonated form, which exhibits the highest fluorescence, is typically favored by preparing solutions in dilute sulfuric acid (e.g., 0.05 M).

Fluorescence Quenching: Mechanisms and Implications

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. Quinine fluorescence is susceptible to quenching by various molecules, most notably halide ions (Cl⁻, Br⁻, I⁻). This phenomenon can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature of the solution. The relationship is often described by the Stern-Volmer equation.

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of fluorophores that can be excited.

The efficiency of quenching by halide ions increases with the atomic mass of the ion (I⁻ > Br⁻ > Cl⁻), a phenomenon attributed to the "heavy atom effect" which promotes intersystem crossing to the triplet state. Understanding these quenching mechanisms is crucial for avoiding analytical errors and for designing quenching-based assays.

Experimental Protocols

Accurate and reproducible measurements of quinine fluorescence necessitate meticulous experimental design and execution. The following protocols provide a foundational framework for the preparation of standards and the analysis of fluorescence properties.

Preparation of Quinine Standard Solutions

A stock solution of quinine is typically prepared from quinine sulfate dihydrate.

Table 2: Protocol for Preparation of Quinine Stock Solution

| Step | Procedure |

| 1. Weighing | Accurately weigh 100.0 mg of quinine sulfate dihydrate. |

| 2. Dissolution | Transfer the weighed solid to a 1000 mL volumetric flask. Add approximately 50 mL of 0.05 M sulfuric acid and swirl to dissolve. |

| 3. Dilution | Once dissolved, dilute to the 1000 mL mark with 0.05 M sulfuric acid. Mix thoroughly. This yields a 100 µg/mL (100 ppm) stock solution. |

| 4. Storage | Store the stock solution in a dark bottle to protect it from light, as quinine can be photolabile. Prepare fresh solutions regularly. |

Working standards of lower concentrations can be prepared by serial dilution of this stock solution using 0.05 M sulfuric acid as the diluent.

Measurement of Fluorescence Spectra and Intensity

The following is a generalized workflow for the fluorometric analysis of quinine.

Instrumentation and Data Acquisition:

-

Spectrofluorometer: A calibrated spectrofluorometer is required.

-

Cuvettes: Use quartz cuvettes for accurate measurements in the UV-visible range.

-

Excitation and Emission Wavelengths: To record an emission spectrum, set the excitation wavelength to approximately 350 nm and scan the emission monochromator (e.g., from 400 nm to 600 nm). To record an excitation spectrum, set the emission wavelength to approximately 450 nm and scan the excitation monochromator (e.g., from 200 nm to 400 nm).

-

Slit Widths: The choice of excitation and emission slit widths affects the spectral resolution and signal-to-noise ratio. Narrower slits provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

-

Calibration: A calibration curve of fluorescence intensity versus quinine concentration should be prepared. The linear dynamic range for quinine fluorescence is typically at low concentrations (e.g., below 10 µg/mL), as at higher concentrations, inner filter effects can lead to non-linearity.

Conclusion

The fluorescence of quinine is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its well-characterized spectral properties, high quantum yield in acidic media, and defined fluorescence lifetime make it an invaluable standard for instrument calibration and a sensitive probe for investigating molecular interactions. However, a thorough understanding of the profound influence of environmental factors, particularly pH and the presence of quenchers, is imperative for the accurate interpretation of fluorescence data. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource to harness the full potential of quinine's luminescence in scientific inquiry and technological advancement.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Quinine sulfate [omlc.org]

- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Chemical Synthesis of Quinine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular architecture and potent antimalarial activity have made it a compelling target for synthetic chemists and a scaffold for the development of numerous derivatives with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical synthesis of quinine and its derivatives, focusing on key synthetic strategies, detailed experimental methodologies, and the primary mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimalarial agents.

The core structure of quinine features a quinoline moiety linked to a quinuclidine bicycle through a hydroxylated methylene bridge, presenting a significant synthetic challenge with its five stereocenters. Early synthetic efforts, such as the landmark formal synthesis by Woodward and Doering in 1944, paved the way for more advanced and stereoselective methodologies. Modern approaches increasingly employ catalytic asymmetric reactions, C-H activation strategies, and one-pot procedures to enhance efficiency and control over the complex stereochemistry.[1][2][3] This guide will delve into these diverse synthetic routes, offering a comparative analysis of their yields and stereoselectivities.

Key Synthetic Strategies and Methodologies

The synthesis of quinine and its derivatives can be broadly categorized into total synthesis, formal synthesis, and the chemical modification of the natural product.

Total Synthesis: This approach involves the complete construction of the quinine molecule from simple, commercially available starting materials.

-

Woodward-Doering Formal Synthesis (1944): This historic synthesis involved the construction of the intermediate quinotoxine, which had previously been converted to quinine by Paul Rabe. The synthesis commenced with 7-hydroxyisoquinoline and involved multiple steps of hydrogenation, acylation, and condensation to build the quinuclidine skeleton.[2]

-

Stork Stereoselective Total Synthesis (2001): Gilbert Stork's synthesis was the first to achieve complete stereocontrol. It began with the chiral starting material (S)-4-vinylbutyrolactone and utilized a series of stereocontrolled reactions, including a key intramolecular conjugate addition to form the quinuclidine ring.[4]

-

Jacobsen Catalytic Asymmetric Synthesis: This approach utilized a catalytic asymmetric Michael addition to establish a key stereocenter, demonstrating the power of modern catalytic methods in complex natural product synthesis.

-

Maulide's C-H Activation Approach (2018): A recent and innovative strategy employed a palladium-catalyzed C(sp³)–H activation to functionalize the quinuclidine core, offering a concise and flexible route to quinine and its C3-aryl derivatives. This method highlights the ongoing evolution of synthetic efficiency.

Modification of the Quinine Scaffold: Given the complexity of total synthesis, a common strategy for developing new derivatives is the chemical modification of the naturally abundant quinine. The vinyl group at the C3 position is a particularly attractive site for functionalization.

-

Heck Coupling: The Heck reaction has been successfully employed to introduce aryl substituents at the vinyl position of quinine, leading to novel analogs with altered biological activities.

Quantitative Data on Selected Synthetic Routes

The following tables summarize key quantitative data for various synthetic approaches to quinine and its derivatives, providing a comparative overview of their efficiencies.

| Synthesis | Key Strategy | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Maulide (2018) | C-H Activation / Aldol Reaction | 10 | 5.4% | >99% | |

| Ishikawa (2019) | Organocatalytic aza [3+3] cycloaddition | 15 | 16% | High | |

| Stork (2001) | Stereoselective | Multiple | Not explicitly stated | High |

| Derivative Synthesis | Reaction | Starting Material | Product | Yield | Reference |

| Chloroquine Analog | Condensation | 4,7-dichloroquinoline and 2-amino-5-diethylaminopentane | Chloroquine | High | |

| Quinine Analog | Heck Coupling | Quinine and Bromobenzene | C3-phenylquinine | Optimized conditions established |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of quinine derivatives.

General Procedure for the Synthesis of Chloroquine

This protocol is adapted from established methods for the synthesis of chloroquine from 4,7-dichloroquinoline.

Step 1: Condensation Reaction

-

In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and phenol (0.1-1.0 eq).

-

Heat the mixture to 130-140 °C.

-

Slowly add 2-amino-5-diethylaminopentane (2.1 eq) under pressure (e.g., 1.7 atm).

-

After the reaction is complete (monitored by TLC), dilute the mixture with toluene.

-

Adjust the pH of the solution to 8-9 with a 10% sodium carbonate solution.

-

Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain crude chloroquine.

Step 2: Purification

-

The crude chloroquine can be purified by recrystallization from a suitable non-polar solvent.

Step 3: Salt Formation (Chloroquine Phosphate)

-

Dissolve the purified chloroquine in a suitable solvent.

-

Add phosphoric acid and stir to induce precipitation of chloroquine phosphate.

-

Collect the solid by filtration and dry to obtain high-purity chloroquine phosphate.

General Procedure for Heck Coupling of Quinine

This protocol is a general representation of the Heck reaction used to modify the vinyl group of quinine.

-

To a reaction flask, add quinine (1.0 eq), an aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a set time (e.g., 24 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired C3-arylated quinine derivative.

Mechanism of Action and Signaling Pathways

The primary antimalarial mechanism of action for quinine and its derivatives, particularly the 4-aminoquinolines like chloroquine, is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium falciparum parasite.

The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinine and its derivatives are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. While this is the most widely accepted mechanism, other potential targets, such as nucleic acid and protein synthesis, have also been suggested.

Caption: Mechanism of action of quinine derivatives.

Experimental and Drug Development Workflows

The discovery and development of new quinine derivatives follow a structured pipeline, from initial hit identification to clinical trials.

Caption: Antimalarial drug development pipeline.

Conclusion

The synthesis of quinine and its derivatives remains a vibrant area of research, driven by the persistent threat of malaria and the emergence of drug-resistant parasite strains. From the historic achievements of early organic chemists to the elegant and efficient strategies of modern synthetic chemistry, the quest for novel and effective antimalarial agents continues. This guide has provided a comprehensive overview of the key synthetic methodologies, quantitative data, and mechanistic insights that are crucial for the design and development of the next generation of quinine-based therapeutics. The detailed protocols and workflow diagrams are intended to serve as practical tools for researchers in this critical field.

References

An In-depth Technical Guide on the Physicochemical Properties of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of quinine sulfate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its primary mechanism of action.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of quinine sulfate, facilitating easy comparison and reference.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (8S,9R)-6'-Methoxycinchonan-9-ol sulfate (2:1) dihydrate | [1] |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | [1] |

| Molar Mass | 782.96 g/mol | [1] |

| Appearance | White to slightly yellow, fine, needle-like crystalline powder. | [2][3] |

| Odor | Odorless | |

| Taste | Very bitter | |

| Melting Point | Anhydrous: 234-236 °C; Dihydrate: ~225 °C (decomposes) | |

| pKa | pKa₁: 4.1 (quinolone group), pKa₂: 8.5 (quinuclidinyl group) | |

| Optical Rotation [α]D | -240° to -248° (c=2 in 0.1 N HCl) | |

| logP (o/w) | 3.44 (estimated) |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (1 in 810 at 25 °C); Sparingly soluble in boiling water. | |

| Ethanol | Slightly soluble (1 in 120 at 25 °C); Soluble at 80 °C. | |

| Chloroform | Slightly soluble | |

| Ether | Practically insoluble | |

| Acetic Acid (100%) | Freely soluble | |

| Chloroform-Ethanol (2:1) | Readily soluble | |

| Acidic Solutions | Highly soluble |

Table 3: Spectroscopic Properties

| Technique | Wavelength (λ) | Molar Absorptivity (ε) / Quantum Yield (Φ) | Solvent | Reference(s) |

| UV-Vis Absorption | 349 nm | 5700 M⁻¹cm⁻¹ | 0.5 M H₂SO₄ | |

| Fluorescence Emission | ~450 nm | Φ = 0.546 | 0.05 M H₂SO₄ |

Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of quinine sulfate.

2.1. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of quinine sulfate.

-

Instrument: A calibrated Differential Scanning Calorimeter (e.g., DSC Q20, TA Instruments).

-

Sample Preparation: Accurately weigh 1-10 mg of quinine sulfate into an aluminum pan.

-

DSC Scan Parameters:

-

Temperature Range: 25 °C to 250 °C.

-

Heating Rate: 2 °C per minute.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Procedure:

-

Calibrate the instrument for temperature and heat flow using an indium standard.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Initiate the temperature scan according to the defined parameters.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For the dihydrate form, a broad endotherm corresponding to desolvation may be observed prior to the sharp melting endotherm of the anhydrous form.

-

2.2. Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol outlines a common method for determining the solubility of quinine sulfate in an aqueous medium.

-

Apparatus: UV-Vis Spectrophotometer, water bath shaker, 0.45 µm membrane filters.

-

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of quinine sulfate of a known concentration in 0.1 N HCl.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), approximately 348 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of quinine sulfate to a known volume of purified water in a sealed container.

-

Equilibrate the suspension by shaking in a constant temperature water bath (e.g., 25 °C) for 24 hours to ensure saturation.

-

Withdraw a sample and immediately filter it through a 0.45 µm membrane filter to remove undissolved solid.

-

Dilute the filtrate with 0.1 N HCl to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at λmax.

-

Calculate the concentration of quinine sulfate in the filtrate using the calibration curve equation. This concentration represents the aqueous solubility at the specified temperature.

-

-

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a precise method for the quantification of quinine sulfate in various formulations.

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chromatographic Conditions:

-

Mobile Phase: A degassed mixture of methanol and water (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 233 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of quinine sulfate standard in the mobile phase. Create a series of working standard solutions of known concentrations (e.g., 10-50 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample containing quinine sulfate in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for quinine sulfate is used for identification, and the peak area is used for quantification against the calibration curve derived from the standard solutions.

-

Mandatory Visualization: Mechanism of Action

The primary antimalarial action of quinine sulfate involves the disruption of heme detoxification within the Plasmodium falciparum parasite. The following diagram illustrates this key pathway.

References

The Enduring Legacy of Quinine: A Technical Guide to its Historical Role in Infectious Disease Treatment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of quinine in the history of infectious disease treatment, with a primary focus on its revolutionary impact on malaria. From its origins in the bark of the Cinchona tree to its isolation and widespread use, quinine marked a turning point in medicine, representing one of the first successful uses of a chemical compound to combat an infectious disease. This document provides a detailed examination of its mechanism of action, historical clinical efficacy, and the experimental methodologies that established its place in therapeutic history.

Introduction: The Dawn of a new Era in Medicine

The story of quinine begins centuries before its chemical isolation. Indigenous populations of the Andes recognized the fever-reducing properties of Cinchona bark, a traditional remedy that would eventually be introduced to Europe in the 17th century by Jesuit missionaries.[1] Known as "Jesuit's bark," its use was initially met with a mixture of acclaim and skepticism. However, its undeniable efficacy against the intermittent fevers of malaria gradually led to its acceptance and established it as a valuable commodity.

The 19th century marked a significant turning point with the isolation of the active alkaloid, quinine, by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[1] This discovery transformed malaria treatment from the administration of crude bark powder of variable potency to the precise dosage of a purified chemical compound, laying the groundwork for modern pharmacology and chemotherapy.

Mechanism of Action: A Multi-faceted Assault on Plasmodium falciparum

While the precise molecular mechanism of quinine's action is still not fully resolved, extensive research has elucidated its primary mode of interference with the malaria parasite, Plasmodium falciparum, during its intraerythrocytic stage. The parasite digests hemoglobin within its acidic food vacuole, a process that releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[2] Its primary mechanism of action is the inhibition of hemozoin formation. By binding to heme, quinine prevents its polymerization, leading to an accumulation of toxic free heme within the parasite.[2][3] This buildup of free heme is believed to cause oxidative stress and damage to parasitic membranes and proteins, ultimately leading to cell death.

Beyond the inhibition of heme polymerization, in vitro studies suggest that quinine may also interfere with other critical parasitic processes, including nucleic acid and protein synthesis, as well as glycolysis.

Signaling Pathway: Quinine's Interference in Heme Detoxification

The following diagram illustrates the proposed mechanism of quinine's action on the heme detoxification pathway in Plasmodium falciparum.

Caption: Quinine's mechanism of action in the parasite's food vacuole.

Quantitative Data on Quinine's Efficacy: A Historical Perspective

Quantifying the precise efficacy of quinine from early historical records is challenging due to the lack of standardized clinical trial methodologies. However, several studies and observations provide valuable insights into its impact on malaria.

Table 1: Summary of Historical Data on Quinine Efficacy

| Study Period/Location | Intervention | Reported Outcomes | Reference |

| Early 20th Century, Italy | Prophylactic quinine (0.2-0.4 g/day ) vs. no treatment | Fever rate: 5% in quinine group vs. 40% in control group. | |

| 1914-1918 (World War I) | Quinine treatment for soldiers with malaria | Case fatality rates ranged from 0.2% to 5.0%. | |

| Colonial India (19th Century) | Introduction and distribution of quinine | Overall mortality rates from all causes fell to less than one-quarter of pre-quinine levels in some areas, suggesting a significant impact of malaria mortality. | |

| 1986, Kinshasa, Zaire | Oral quinine (20 mg/kg/day for 5 days) for moderate malaria in HIV-positive and HIV-negative patients | Parasite clearance at day 7: 92% in HIV-positive patients, 82% in HIV-negative patients. |

Experimental Protocols: Early Methodologies for Assessing Antimalarial Efficacy

The development of methods to assess the efficacy of antimalarial drugs evolved significantly over time. Early assessments relied on clinical observations, while later studies incorporated microscopic and in vitro techniques.

Early Clinical Trial Protocols (Early 20th Century)

While not conforming to modern standards of randomized controlled trials, early clinical studies on quinine laid the foundation for future drug evaluation. A typical protocol from this era would involve the following steps:

-

Patient Selection: Individuals presenting with intermittent fevers characteristic of malaria were selected. Diagnosis was often based on clinical symptoms.

-

Treatment Administration: A standardized dose of quinine sulphate was administered. For example, a common regimen was 5 grains (approximately 325 mg) given every 6 hours.

-

Outcome Measurement: The primary outcome was the cessation of febrile episodes (rigors). The duration of treatment often continued for a period after the fever subsided to prevent relapse.

-

Observation: Patients were monitored for the recurrence of fever and for any adverse effects, such as "cinchonism" (a collection of symptoms including tinnitus, headache, and nausea).

In Vitro Susceptibility Testing: The Rieckmann Method (Macro-technique)

The development of in vitro assays allowed for the direct assessment of quinine's effect on the malaria parasite. One of the earliest widely used methods was the "macro-technique" developed by Rieckmann and colleagues.

-

Sample Collection: A venous blood sample was collected from a patient with P. falciparum malaria.

-

Parasite Culture: The infected red blood cells were washed and cultured in a medium containing glucose.

-

Drug Exposure: Different concentrations of quinine were added to the culture tubes. A control tube with no drug was also prepared.

-

Incubation: The cultures were incubated for 24-48 hours to allow for the maturation of the parasite from the ring stage to the schizont stage.

-

Microscopic Examination: After incubation, blood smears were prepared, stained with Giemsa, and examined under a microscope.

-

Efficacy Determination: The number of schizonts in the drug-exposed cultures was compared to the control. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of quinine that prevented the maturation of parasites to the schizont stage.

Experimental Workflow: In Vitro Quinine Susceptibility Assay

The following diagram outlines the workflow for a typical early in vitro quinine susceptibility assay.

Caption: Workflow of an early in vitro quinine susceptibility assay.

Conclusion: A Cornerstone of Infectious Disease Therapy

Quinine's journey from a traditional remedy to a purified pharmaceutical represents a landmark in the history of medicine. Its impact on the treatment of malaria was profound, saving countless lives and enabling human endeavor in previously uninhabitable regions. The development of experimental protocols to evaluate its efficacy laid the groundwork for modern clinical trials and in vitro drug screening. While newer, more effective, and better-tolerated antimalarial drugs have largely replaced quinine, its historical significance remains undiminished. The study of quinine provides invaluable lessons for contemporary drug discovery and development, reminding us of the power of natural products and the importance of rigorous scientific evaluation in the ongoing battle against infectious diseases.

References

biosynthesis pathway of quinine in Cinchona

An In-depth Technical Guide to the Biosynthesis of Quinine in Cinchona

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinine, a potent antimalarial agent and a member of the quinoline alkaloid family, is exclusively sourced from the bark of the Cinchona tree. Its complex chemical structure has made total synthesis economically unviable, rendering biosynthesis the only practical source. The biosynthetic pathway of quinine is a long and intricate branch of the monoterpenoid indole alkaloid (MIA) pathway, starting from the condensation of tryptamine and secologanin. For decades, the precise enzymatic steps, particularly the formation of the quinoline ring and the timing of methoxylation, remained largely enigmatic. However, recent advances combining metabolomics, transcriptomics, and heterologous gene expression have elucidated several key enzymes and have fundamentally revised the understanding of the pathway's late stages. This guide provides a detailed overview of the current understanding of quinine biosynthesis, including the key intermediates, the enzymes involved, quantitative data on metabolite distribution, and the experimental protocols used to uncover these details. A significant focus is placed on the recent discovery of parallel biosynthetic pathways for methoxylated and non-methoxylated alkaloids, a finding that reshapes our view of metabolic routing in Cinchona.

Introduction

The Cinchona alkaloids, particularly quinine, have played a pivotal role in human history, serving as the primary treatment for malaria for centuries. These compounds are produced by several species of the Cinchona genus (Rubiaceae family). The major alkaloids include the diastereomeric pairs quinine/quinidine and cinchonidine/cinchonine. While sharing a common biosynthetic origin, they differ in the stereochemistry at two carbon centers and the presence (quinine/quinidine) or absence (cinchonidine/cinchonine) of a methoxy group on the quinoline ring. Despite the achievement of total synthesis, the complexity and cost of these chemical routes mean that the Cinchona tree remains the sole commercial source of quinine. Understanding the biosynthetic pathway is therefore critical for metabolic engineering efforts aimed at improving yields in the plant or transferring the pathway to microbial hosts for sustainable production.

Overview of the Biosynthetic Pathway

The biosynthesis of quinine is a specialized branch of the well-studied monoterpenoid indole alkaloid (MIA) pathway. Like thousands of other MIAs, the journey to quinine begins with the central precursor, strictosidine. Strictosidine is formed through the stereoselective Pictet-Spengler condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin (derived from the methylerythritol phosphate, or MEP, pathway). From strictosidine, a series of enzymatic transformations involving deglycosylation, reductions, decarboxylation, and complex rearrangements ultimately lead to the formation of the characteristic quinoline scaffold of quinine.

Figure 1: Overview of the Quinine Biosynthetic Pathway.

Key Enzymatic Stages in Quinine Biosynthesis

Formation of Strictosidine: The Gateway

The biosynthesis of virtually all monoterpenoid indole alkaloids begins with strictosidine.[1] This crucial intermediate is formed from the condensation of two primary metabolites:

-

Tryptamine: Derived from the decarboxylation of L-tryptophan, a reaction catalyzed by tryptophan decarboxylase (TDC) .

-

Secologanin: A monoterpenoid derived from geranyl diphosphate (GPP) via the MEP pathway.

The condensation is a stereospecific Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[2][3] The expression of the STR gene is a critical regulatory point in the pathway and has been detected in all parts of the Cinchona plant, including cultured cells.[4][5]

Conversion to Dihydrocorynantheal: The Early Steps

Once formed, strictosidine undergoes a series of modifications to produce key downstream intermediates.

-

Deglycosylation: The glucose moiety of strictosidine is removed by strictosidine β-D-glucosidase (SGD) to yield the unstable strictosidine aglycone.

-

Reduction and Decarboxylation: Recent research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) from Cinchona pubescens that convert the strictosidine aglycone into the intermediate dihydrocorynantheal. This step is significant as it channels the flux towards the Cinchona-specific alkaloids.

Formation of the Quinoline Scaffold

The transformation from the indole structure of dihydrocorynantheal to the quinoline scaffold of the Cinchona alkaloids is the most complex and least understood part of the pathway. Tracer experiments support a pathway where corynantheal is converted to cinchonaminal, which then undergoes ring opening and rearrangement to form cinchonidinone, the first intermediate containing the quinoline core. The specific enzymes catalyzing these multiple steps have yet to be fully identified.

Late-Stage Modifications: Hydroxylation, Methylation, and Reduction

The final steps involve tailoring the quinoline scaffold to produce quinine. It was long hypothesized that cinchonidinone was first reduced to cinchonidine, which was then hydroxylated and subsequently methylated. However, recent evidence has overturned this model.

Work by Trenti et al. (2021) identified an O-methyltransferase (CpOMT1) that specifically acts on 6'-hydroxycinchoninone, not on 6'-hydroxycinchonidine. This strongly suggests the preferred order of the final steps is:

-

Hydroxylation: Cinchonidinone is hydroxylated at the 6' position by a yet-to-be-identified cytochrome P450 enzyme to form 6'-hydroxycinchoninone.

-

O-Methylation: The newly introduced hydroxyl group is methylated by CpOMT1 to yield quininone.

-

Keto-reduction: The ketone at C-9 is reduced by an NADPH-dependent keto-reductase to produce quinine.

A Revised Understanding: Parallel Biosynthesis Pathways

A groundbreaking study in 2024 has further revised the understanding of quinine biosynthesis, specifically regarding the origin of the methoxy group. It was previously assumed that methoxylation was a late-stage event occurring on the fully formed quinoline scaffold. The new research demonstrates that the methoxy group is introduced at the very beginning of the pathway.

The key findings are:

-

Early Methoxylation: Tryptamine, the primary precursor, can be hydroxylated and subsequently O-methylated to form 5-methoxytryptamine .

-

Enzyme Promiscuity: Downstream enzymes, including strictosidine synthase (STR), are promiscuous and can accept both tryptamine and 5-methoxytryptamine as substrates.

-

Parallel Pathways: This substrate promiscuity results in two parallel biosynthetic pathways operating simultaneously within the plant. One pathway, starting with tryptamine, leads to the desmethoxylated alkaloids (cinchonidine and cinchonine). The other pathway, starting with 5-methoxytryptamine, leads to the methoxylated alkaloids (quinine and quinidine).

This discovery explains the co-occurrence of both alkaloid types in Cinchona and represents a paradigm shift in understanding how metabolic diversity is generated in this genus.

Figure 2: Parallel biosynthesis of methoxylated and non-methoxylated alkaloids.

Quantitative Data

While detailed enzyme kinetic parameters (e.g., K_m, V_max) for most Cinchona biosynthetic enzymes are not extensively published, studies have provided valuable quantitative data on alkaloid distribution and relative enzyme activities.

Table 1: Summary of Quantitative Analyses in Cinchona Species

| Parameter | Plant/Tissue | Method | Finding | Reference |

| Alkaloid Content | C. officinalis bark | MAE-HPLC | Quinine yield: 3.93 ± 0.11 mg/g dry weight. | |

| C. officinalis bark | UAE-HPLC | Quinine yield: 2.81 ± 0.04 mg/g dry weight. | ||

| C. ledgeriana (6-month-old) | HPLC | Highest total alkaloid content found in stem tops and roots. | ||

| C. pubescens roots & stems | LC-MS | High accumulation of quinine, quinidine, cinchonine, cinchonidine, and their dihydro-derivatives. | ||

| C. pubescens leaves | LC-MS | Contained cinchonine and cinchonidine but lacked the methoxylated derivatives (quinine, quinidine). | ||

| Enzyme Activity | C. ledgeriana (6-month-old) | Enzyme Assay | Highest strictosidine synthase (STR) activity found in stem tops and roots, correlating with alkaloid content. | |

| C. roseus (related species) | Enzyme Assay | Apparent K_m of STR for tryptamine: 2.3 mM; for secologanin: 3.4 mM. | ||

| Recombinant CpOMT1 | In vitro assay | CpOMT1 shows significantly higher relative activity for serotonin and 6'-hydroxycinchoninone compared to other potential substrates. |

Experimental Protocols

The elucidation of the quinine biosynthetic pathway has relied on a combination of classical biochemical techniques and modern multi-omics approaches.

Metabolomic Analysis via HPLC-MS

Metabolomic profiling is used to identify and quantify known alkaloids and discover new intermediates in Cinchona extracts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.

Table 2: Generalized Protocol for HPLC-MS Analysis of Cinchona Alkaloids

| Step | Description |

| 1. Sample Preparation | Cinchona tissues (e.g., bark, leaves, roots) are dried and finely milled. |

| 2. Extraction | Alkaloids are extracted from the powdered tissue using methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) with a solvent such as ethanol. The extract is then filtered and concentrated. |

| 3. Chromatographic Separation | The extract is injected into an HPLC system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase (e.g., water/acetonitrile with an acid modifier like formic acid) separates the alkaloids based on their polarity. |

| 4. Mass Spectrometry Detection | Eluted compounds are ionized (commonly using electrospray ionization, ESI) and detected by a mass spectrometer (e.g., Q-TOF for untargeted discovery or triple-quadrupole for targeted quantification). |

| 5. Data Analysis | Compounds are identified by comparing their retention times and mass spectra (including fragmentation patterns) to authentic standards or spectral libraries. Quantification is achieved by integrating the peak areas. |

Gene Discovery via Transcriptomics and Heterologous Expression